molecular formula C9H6BrF3O3 B8137563 5-Bromo-2-(trifluoromethoxy)phenylacetic acid

5-Bromo-2-(trifluoromethoxy)phenylacetic acid

Cat. No.: B8137563
M. Wt: 299.04 g/mol
InChI Key: XBGHPQNHGPPRIV-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6BrF3O3 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethoxy)phenylacetic acid typically involves the bromination of 2-(trifluoromethoxy)phenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethoxy)phenylacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acid derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

5-Bromo-2-(trifluoromethoxy)phenylacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The phenylacetic acid moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(trifluoromethoxy)phenylacetic acid is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-bromo-2-(trifluoromethoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGHPQNHGPPRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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